Cas no 399-96-2 (4-amino-2-fluoro-phenol)
4-amino-2-fluoro-phenol Chemical and Physical Properties
Names and Identifiers
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- 4-Amino-2-fluorophenol
- 3-Fluoro-4-hydroxyaniline
- 2-Fluoro-4-aminophenol
- Phenol, 4-amino-2-fluoro-
- 4-amino-2-fluoro-phenol
- zlchem 955
- PubChem2831
- 4-amino-2-fluoro phenol
- ZLD0421
- MXJQJURZHQZLNN-UHFFFAOYSA-N
- CL8498
- SBB028226
- AM61949
- AS01350
- CM11579
- ST2405521
- AB1003436
- AB0024718
- W6040
- J-514332
- PS-9167
- 399-96-2
- SCHEMBL33713
- SY007584
- AC-3747
- FT-0601441
- EN300-58853
- DTXSID20192951
- MFCD00671760
- CS-W013486
- AKOS005255302
- Aprobarbital-d7
- DB-005325
- 1216516-90-3
- A2163
- 3-Fluoro-4-hydroxyaniline; 2-Fluoro-4-aminophenol
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- MDL: MFCD00671760
- Inchi: 1S/C6H6FNO/c7-5-3-4(8)1-2-6(5)9/h1-3,9H,8H2
- InChI Key: MXJQJURZHQZLNN-UHFFFAOYSA-N
- SMILES: FC1=C(C=CC(=C1)N)O
Computed Properties
- Exact Mass: 127.04300
- Monoisotopic Mass: 127.043
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 99.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 7
- XLogP3: 1
- Topological Polar Surface Area: 46.2
Experimental Properties
- Color/Form: Not available
- Density: 1.347
- Melting Point: 170-172°C
- Boiling Point: 263.3 °C at 760 mmHg
- Flash Point: 113.1 °C
- PSA: 46.25000
- LogP: 1.69470
- Solubility: Not available
4-amino-2-fluoro-phenol Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302-H315-H319
- Warning Statement: P264-P270-P280-P301+P312+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P501
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: S26-S36/37/39
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Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Store at room temperature
- Risk Phrases:R20/21/22
4-amino-2-fluoro-phenol Customs Data
- HS CODE:2907111000
- Customs Data:
China Customs Code:
2922299090Overview:
2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
4-amino-2-fluoro-phenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 013049-1g |
4-Amino-2-fluorophenol |
399-96-2 | 97% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 013049-5g |
4-Amino-2-fluorophenol |
399-96-2 | 97% | 5g |
£14.00 | 2022-03-01 | |
| Fluorochem | 013049-25g |
4-Amino-2-fluorophenol |
399-96-2 | 97% | 25g |
£62.00 | 2022-03-01 | |
| Fluorochem | 013049-100g |
4-Amino-2-fluorophenol |
399-96-2 | 97% | 100g |
£199.00 | 2022-03-01 | |
| Fluorochem | 013049-500g |
4-Amino-2-fluorophenol |
399-96-2 | 97% | 500g |
£811.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A124280-100g |
4-amino-2-fluoro-phenol |
399-96-2 | 98% | 100g |
¥2199.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A124280-1g |
4-amino-2-fluoro-phenol |
399-96-2 | 98% | 1g |
¥59.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A124280-25g |
4-amino-2-fluoro-phenol |
399-96-2 | 98% | 25g |
¥689.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A124280-5g |
4-amino-2-fluoro-phenol |
399-96-2 | 98% | 5g |
¥199.90 | 2023-09-04 | |
| Alichem | A013032420-250mg |
4-Amino-2-fluorophenol |
399-96-2 | 97% | 250mg |
$480.00 | 2023-09-02 |
4-amino-2-fluoro-phenol Suppliers
4-amino-2-fluoro-phenol Related Literature
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Sebastian Demkowicz,Kamila Filipiak,Maciej Maslyk,Jakub Ciepielski,Sonia de Pascual-Teresa,Sonsoles Martín-Santamaría,Beatriz de Pascual-Teresa,Ana Ramos RSC Adv. 2013 3 3697
Additional information on 4-amino-2-fluoro-phenol
Chemical Profile of 4-amino-2-fluoro-phenol (CAS No: 399-96-2)
4-amino-2-fluoro-phenol, identified by its Chemical Abstracts Service (CAS) number 399-96-2, is a fluorinated aromatic compound featuring both amino and hydroxyl functional groups. This unique structural configuration positions it as a versatile intermediate in synthetic chemistry, particularly in the pharmaceutical and agrochemical industries. The presence of a fluorine atom at the 2-position significantly influences its electronic properties, making it a valuable building block for further derivatization and functionalization.
The compound’s significance stems from its ability to participate in various chemical reactions, including nucleophilic aromatic substitution, cross-coupling reactions, and condensation processes. These reactions are pivotal in constructing more complex molecular architectures, which are often required for the development of novel bioactive molecules. In recent years, the demand for fluorinated compounds has surged due to their enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic profiles in drug candidates.
Recent advancements in medicinal chemistry have highlighted the role of 4-amino-2-fluoro-phenol as a precursor in the synthesis of small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated its utility in generating kinase inhibitors, where the fluorine atom’s electron-withdrawing effect modulates the reactivity of adjacent functional groups. Additionally, the compound has been explored in designing antimicrobial agents, leveraging its ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic processes.
The incorporation of fluorine into pharmaceuticals is not merely an arbitrary modification but a strategic decision driven by empirical evidence. Fluorine atoms can influence drug-receptor interactions by altering lipophilicity, hydrogen bonding potential, and electronic distribution across the molecule. This has led to several marketed drugs where fluorine atoms are critical for their therapeutic efficacy. 4-amino-2-fluoro-phenol exemplifies this trend by serving as a scaffold for developing next-generation therapeutics.
In academic research, 4-amino-2-fluoro-phenol has been employed in studying the effects of fluorination on molecular recognition. Computational chemistry approaches have been particularly valuable in predicting how fluorine substitution affects conformational dynamics and binding affinities. These insights are crucial for rational drug design, ensuring that compounds exhibit optimal pharmacological properties while minimizing off-target effects.
The synthesis of 4-amino-2-fluoro-phenol typically involves multi-step organic transformations starting from readily available aromatic precursors. Common methodologies include halogenation followed by nucleophilic substitution or direct fluorination techniques. The choice of synthetic route depends on factors such as yield optimization, scalability, and environmental considerations. Recent innovations in green chemistry have encouraged the development of more sustainable protocols for producing this compound without compromising purity or efficiency.
Industrial applications of 4-amino-2-fluoro-phenol extend beyond pharmaceuticals into materials science and specialty chemicals. Its reactivity allows for the creation of advanced polymers with tailored properties or functional dyes that exhibit enhanced stability under various conditions. Such applications underscore the compound’s broad utility across multiple scientific disciplines.
Regulatory considerations play a significant role in the handling and commercialization of 4-amino-2-fluoro-phenol. Manufacturers must adhere to stringent guidelines to ensure worker safety and environmental protection during production and distribution. While not classified as a hazardous substance under current regulations, proper storage conditions—such as temperature control and moisture exclusion—are essential to maintain its chemical integrity.
Future research directions may explore novel derivatives of 4-amino-2-fluoro-phenol, focusing on expanding its therapeutic potential or improving synthetic accessibility. Collaborative efforts between academia and industry could accelerate these developments by combining experimental expertise with computational modeling capabilities. The continued exploration of this compound promises to yield significant contributions to both science and technology.
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